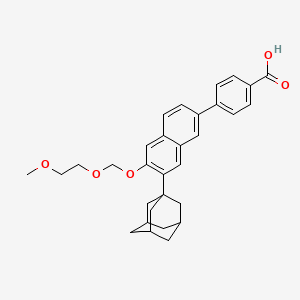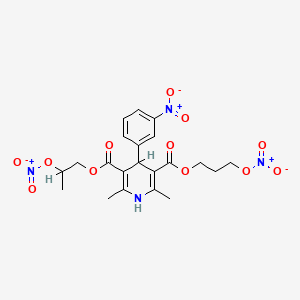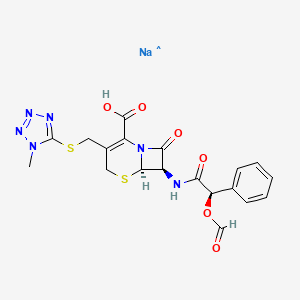
Cefamandole nafate
Overview
Description
Cefamandole nafate is a second-generation cephalosporin antibiotic. It is a broad-spectrum antibiotic used to treat various bacterial infections, including those of the skin, bones, joints, urinary tract, and lower respiratory tract . The compound is a prodrug, meaning it is converted into its active form, cefamandole, in the body . This compound is no longer marketed in the United States .
Mechanism of Action
Target of Action
Cefamandole nafate, like all beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the bacteria’s survival and growth .
Mode of Action
This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, the bacteria are unable to properly construct their cell walls, leading to their eventual death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound disrupts the structural integrity of the bacterial cell, leading to cell lysis and death .
Pharmacokinetics
It is known that this compound is a prodrug, meaning it is converted into its active form, cefamandole, in the body . The primary route of elimination for cefamandole is renal, and probenecid can increase its serum levels .
Result of Action
The molecular effect of this compound’s action is the inhibition of cell wall synthesis in bacteria, leading to cell death . On a cellular level, this results in the lysis of the bacterial cells, effectively eliminating the bacterial infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of antibiotics like this compound can be influenced by factors such as the site of infection, the patient’s immune status, and the presence of other medications .
Preparation Methods
The preparation of cefamandole nafate involves a multi-step synthetic process. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone water solution. This mixture is then reacted with an acetone solution of alpha-formylmandeloyl chloride to form 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. The final step involves dissolving this intermediate in acetone and reacting it with an acetone solution of organic acid sodium to produce this compound .
Chemical Reactions Analysis
Cefamandole nafate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Cefamandole nafate has several scientific research applications:
Comparison with Similar Compounds
Cefamandole nafate is similar to other second-generation cephalosporins such as cephalothin, cephaloridine, and cefazolin. this compound is unique in its ability to inhibit Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to other cephalosporins . This makes this compound a valuable antibiotic in treating resistant bacterial infections.
Similar Compounds
- Cephalothin
- Cephaloridine
- Cefazolin
Properties
CAS No. |
42540-40-9 |
|---|---|
Molecular Formula |
C19H18N6NaO6S2 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/t12-,14-,17-;/m1./s1 |
InChI Key |
FUWWBXJEMYXCMO-YCLOEFEOSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
42540-40-9 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefamandole Nafate exert its antibacterial activity?
A1: this compound itself is a prodrug and is rapidly hydrolyzed in vivo to Cefamandole. Cefamandole, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death. [, , ]
Q2: What is the molecular formula and weight of this compound Hydrate?
A2: The molecular formula of this compound Hydrate is C19H17N6NaO6S25H2O. []
Q3: Are there any specific spectroscopic techniques used to characterize this compound?
A3: Yes, X-ray powder diffraction is a key technique used to determine the characteristic peaks and crystalline structure of this compound. [, , ]
Q4: Can this compound be mixed with xylitol injection?
A4: Studies indicate that this compound for injection shows good stability when mixed with 5% and 10% xylitol injection for up to 8 hours at room temperature (25°C). []
Q5: Is this compound compatible with Omeprazole Sodium for injection?
A5: No, this compound for injection is incompatible with Omeprazole Sodium for injection. Significant changes in appearance, pH, and drug content were observed when mixed, indicating a chemical interaction. They should be administered separately. []
Q6: Does the presence of glucose affect the stability of this compound?
A6: While this compound is generally stable in dextrose solutions, an increased hydrolysis rate of the formyl moiety has been observed in 5% dextrose in water compared to water for injection or 0.9% saline. This is attributed to a transesterification reaction with glucose, producing D-glucose-6-formate and other D-glucose diformates. []
Q7: Does this compound exhibit any catalytic properties?
A7: this compound itself does not possess inherent catalytic properties. Its activity primarily stems from its role as a prodrug that is converted to the active antibiotic Cefamandole. [, , ]
A7: The provided research abstracts do not delve into these specific areas. Most focus on this compound's physicochemical properties, stability, compatibility, and in vivo behavior.
Q8: What is the impact of pH on the stability of this compound?
A8: this compound exhibits maximum stability in a pH range of 4 to 6.5. Degradation is accelerated by both acidic (hydrogen ion catalysis) and alkaline (hydroxide ion catalysis) conditions. []
Q9: Does the addition of sodium carbonate or tromethamine influence the stability of this compound?
A9: Both sodium carbonate and tromethamine significantly accelerate the hydrolysis of the formyl group in this compound. This is due to their basic nature, which promotes the hydrolysis reaction. []
Q10: What strategies are employed to improve the stability of this compound in formulations?
A10: The inclusion of sodium benzoate in the composition of this compound powder injection has been investigated as a method to enhance stability. This formulation exhibits low hygroscopicity, high active ingredient stability, no solvent residues, and minimal degradation during prolonged storage. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)
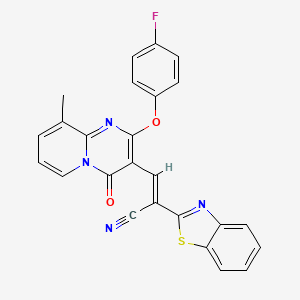
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
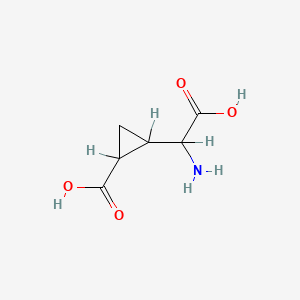
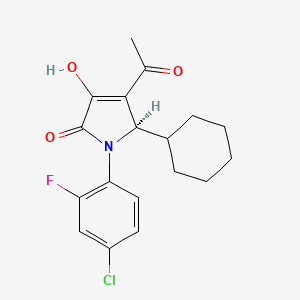
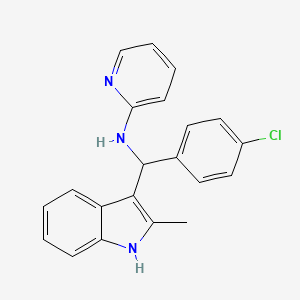
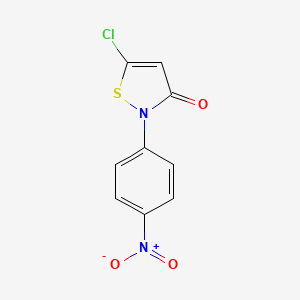
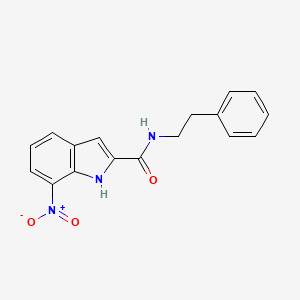
![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
